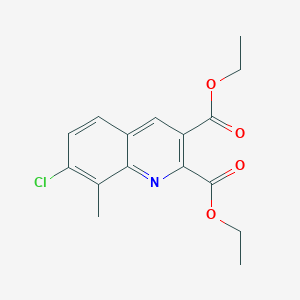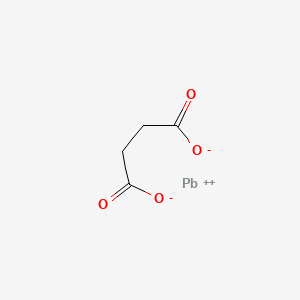
Lead succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead succinate is an inorganic compound with the chemical formula Pb(C4H4O4). It is a lead salt of succinic acid, which is a dicarboxylic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead succinate can be synthesized through a precipitation reaction. One common method involves reacting lead nitrate with succinic acid in an aqueous solution. The reaction is as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{C}_4\text{H}_6\text{O}_4 \rightarrow \text{Pb(C}_4\text{H}_4\text{O}_4\text{)} + 2\text{HNO}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the same precipitation method but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The resulting this compound is then filtered, washed, and dried for further use.
Analyse Chemischer Reaktionen
Types of Reactions: Lead succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lead metal and succinic acid.
Substitution: this compound can participate in substitution reactions where the succinate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and other lead compounds.
Reduction: Lead metal and succinic acid.
Substitution: New lead salts with different anions.
Wissenschaftliche Forschungsanwendungen
Lead succinate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: this compound is studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of certain types of glass and ceramics, where it imparts specific properties to the final product.
Wirkmechanismus
The mechanism by which lead succinate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including those involving enzymes and proteins. The succinate ion, being a part of the tricarboxylic acid cycle, can also influence cellular metabolism. The combined effect of lead and succinate ions can lead to significant changes in cellular function and viability.
Vergleich Mit ähnlichen Verbindungen
Lead acetate: Another lead salt with different properties and applications.
Lead carbonate: Used in different industrial applications and has distinct chemical behavior.
Lead chloride: Known for its use in the production of lead-based pigments.
Uniqueness of Lead Succinate: this compound is unique due to its combination of lead and succinate ions, which impart specific chemical and physical properties. Its applications in both scientific research and industry highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
1191-18-0 |
|---|---|
Molekularformel |
C4H4O4Pb |
Molekulargewicht |
323 g/mol |
IUPAC-Name |
butanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI-Schlüssel |
CEYLPYBDQDCTPB-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(=O)[O-])C(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)
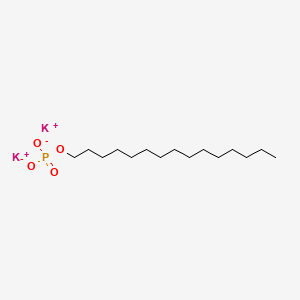
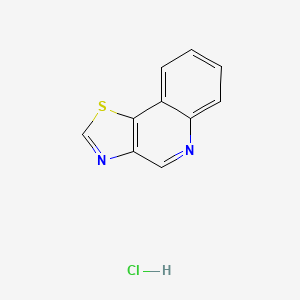
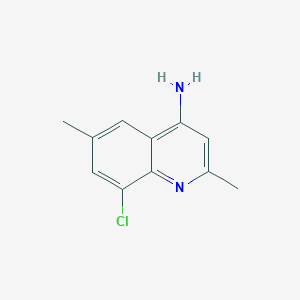
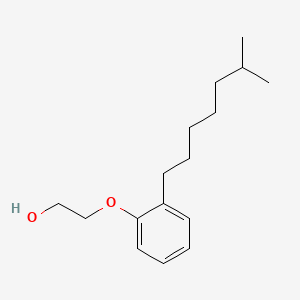
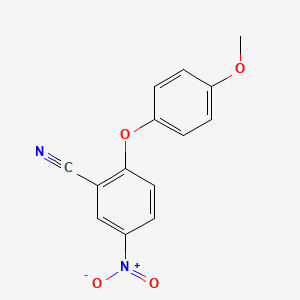

![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
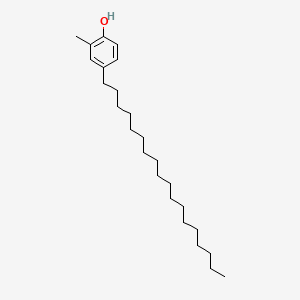
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
